molecular formula C14H15N7OS B2846649 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1206992-38-2

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2846649
CAS No.: 1206992-38-2
M. Wt: 329.38
InChI Key: FOBXVFVYJFWSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with a methyl group and a thioether-linked ethyl chain, terminating in a phenyl-1,2,3-triazole-carboxamide moiety.

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7OS/c1-20-10-16-18-14(20)23-8-7-15-13(22)12-9-17-21(19-12)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBXVFVYJFWSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The triazole moiety is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes both triazole and carboxamide functionalities. The presence of the triazole ring enhances its solubility and ability to interact with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₅N₅OS
Molecular Weight318.4 g/mol
DensityNot specified
Boiling PointNot specified
LogPNot specified

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal cancer (HT-29) and breast cancer cells. A study demonstrated that certain triazole derivatives could induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as MEK/ERK .

Case Study:
In a comparative study involving multiple triazole derivatives, one compound exhibited an IC₅₀ value in the micromolar range against HT-29 cells. This suggests that modifications to the triazole scaffold can enhance anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. Compounds similar to this compound have shown effectiveness against a range of bacterial strains. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, revealing moderate to high activity depending on structural variations .

Table: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainActivity (MIC µg/mL)
Compound AE. coli250
Compound BStaphylococcus aureus125
N-(...triazole...)Pseudomonas aeruginosa200

The biological activity of triazoles is often attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : Triazoles can inhibit enzymes involved in cancer progression or bacterial metabolism.
  • Cell Cycle Modulation : Certain derivatives can cause cell cycle arrest at specific phases.
  • Apoptosis Induction : Compounds may trigger apoptotic pathways leading to cancer cell death.

Future Perspectives

The ongoing exploration of triazole derivatives continues to reveal their potential as therapeutic agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies to identify key functional groups that enhance biological activity.
  • In vivo studies to evaluate the efficacy and safety profiles of these compounds.
  • Combination therapies involving triazoles with existing anticancer or antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives with similar structures have minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The compound under consideration has been tested against various fungal strains, including Candida albicans, demonstrating efficacy comparable to established antifungal agents. The mechanism often involves the inhibition of fungal cell wall synthesis .

Anticancer Potential
The anticancer activity of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been explored in several studies. In vitro assays have shown that it can significantly reduce the viability of various cancer cell lines by interfering with nucleic acid synthesis and promoting apoptosis . Molecular docking studies suggest strong binding affinities to proteins involved in cancer progression .

Agricultural Applications

Fungicides
Due to its antifungal properties, this compound can be developed into a fungicide for agricultural use. Triazole derivatives are commonly used in crop protection to combat fungal diseases that threaten yield and quality. The effectiveness of such compounds in preventing fungal infections can lead to improved agricultural productivity .

Material Science

Polymer Chemistry
The structural features of this compound make it a candidate for incorporation into polymer matrices. Its ability to enhance the thermal stability and mechanical properties of polymers can be beneficial in creating advanced materials for various applications .

Summary Table of Biological Activities

Activity Target Organism/Cell Type MIC/Effectiveness
AntibacterialStaphylococcus aureus0.25 μg/mL
Escherichia coli0.5 μg/mL
AntifungalCandida albicansComparable to standard agents
AnticancerVarious cancer cell linesSignificant reduction in viability

Case Studies

Several case studies have examined the effectiveness of triazole derivatives similar to this compound:

  • Antibacterial Efficacy Study : A study demonstrated that triazole derivatives exhibited potent antibacterial activity against clinical isolates of Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections .
  • Antifungal Application in Agriculture : Field trials using triazole-based fungicides showed significant reductions in fungal infections on crops like wheat and barley, leading to higher yields compared to untreated controls .
  • Cancer Treatment Research : Clinical trials involving triazole derivatives indicated promising results in reducing tumor sizes in patients with specific types of cancer, highlighting their potential as adjunct therapies alongside traditional treatments .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities

The compound shares a 4-methyl-4H-1,2,4-triazole-3-thioethyl backbone with several analogs (Table 1). Key structural parallels include:

  • Thioether linkage : Critical for binding to cysteine residues in enzymes or receptors .
  • Triazole rings : Imparts metabolic stability and π-π stacking interactions .

Table 1: Structural Comparison

Compound Name Substituents Key Structural Features Source
Target Compound 4-methyl-1,2,4-triazole, phenyl-1,2,3-triazole-carboxamide Dual triazole cores, methyl, thioethyl N/A
C18 () 4-allyl-1,2,4-triazole, 4-phenylthiazole Allyl group, thiazole-carboxamide
ZVT () 4-methyl-1,2,4-triazole, 4-fluorophenoxy Fluorophenoxy, benzamide
7a () 4-methyl-1,2,4-triazole, isobutylphenyl Isobutylphenyl, acetamide
VUAA1 () 4-ethyl-1,2,4-triazole, pyridinyl Ethyl, pyridine
Antimicrobial Activity
  • ZVT (): Inhibits Mycobacterium tuberculosis PanK (IC₅₀ = 0.8 µM) via benzamide-thioether interactions .
  • Compound 5t (): Exhibits anticandidal activity (MIC = 8 µg/mL) attributed to chloro/fluorophenyl and benzimidazole groups. The absence of halogen substituents in the target compound may reduce antifungal potency .
Enzyme Modulation
  • VUAA1 (): Orco ion channel agonist (EC₅₀ = 3.2 µM) due to pyridinyl-thioacetamide. The target compound’s phenyl-triazole may lack ionotropic receptor affinity but could target kinases or proteases .
  • OLC15 (): Orco antagonist with a butylphenyl group. Substituent bulkiness influences antagonism, suggesting the target’s methyl group limits steric hindrance .
Anticancer Potential
  • 7a (): HepG2 cytotoxicity (IC₅₀ = 12.5 µM) linked to isobutylphenyl-acetamide. The target compound’s phenyl-carboxamide may offer comparable DNA intercalation or topoisomerase inhibition .

Substituent Effects on Bioactivity

  • Methyl vs. Ethyl Groups : Methyl substitution (target compound) enhances metabolic stability compared to ethyl (VUAA1), which may improve pharmacokinetics .
  • Carboxamide vs.
  • Halogenation : Fluorine/chlorine in analogs (5t, 5v) improves antimicrobial activity but increases toxicity risks. The target compound’s phenyl group balances potency and safety .

Preparation Methods

Synthesis of 4-Methyl-4H-1,2,4-Triazole-3-Thiol

The 4-methyl-4H-1,2,4-triazole-3-thiol scaffold is synthesized via cyclization of thiosemicarbazide precursors. A representative protocol involves reacting 1-phenylcarbamoylpiperidine-4-carboxamide with ethyl isothiocyanate in methanol under reflux, followed by intramolecular cyclization in aqueous sodium hydroxide (10% w/v) at 60°C for 4 hours. This method yields the triazole-thiol derivative in 97% purity, as confirmed by melting point analysis (210–213°C) and IR spectroscopy (characteristic S–H stretch at 2550 cm⁻¹ and C=S absorption at 1205 cm⁻¹). Alternative routes employ hydrazide intermediates, such as the reaction of methyl-5-bromonicotinate-derived hydrazides with isothiocyanates, followed by alkaline cyclization to form 1,2,4-triazole-3-thiones.

Reaction Conditions:

  • Reagents: 1-phenylcarbamoylpiperidine-4-carboxamide, ethyl isothiocyanate, NaOH.
  • Solvent: Methanol, water.
  • Temperature: Reflux (65–70°C) for cyclization.
  • Yield: 97%.

Alkylation to Form 2-((4-Methyl-4H-1,2,4-Triazol-3-yl)Thio)Ethylamine

The thiol group of 4-methyl-4H-1,2,4-triazole-3-thiol undergoes nucleophilic substitution with 2-bromoethylamine hydrobromide to introduce the thioethylamine side chain. This reaction is conducted in ethanol with triethylamine as a base to neutralize HBr, facilitating the displacement of bromide. The product, 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethylamine, is isolated as a colorless oil after extraction with ethyl acetate and solvent evaporation. IR analysis reveals the disappearance of the S–H stretch and the emergence of N–H bends at 1604 cm⁻¹, consistent with amine formation.

Optimization Notes:

  • Molar Ratio: 1:1.2 (thiol:bromoethylamine) to ensure complete conversion.
  • Reaction Time: 24 hours at room temperature.
  • Yield: 88%.

Preparation of 2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid

The 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is synthesized via a [3+2] cycloaddition between phenylhydrazonoyl chloride and cyanoacetic acid. Phenylhydrazonoyl chloride, generated in situ from phenylhydrazine and chloramine-T, reacts with cyanoacetic acid in dichloromethane at 0°C. The resulting nitrile imine intermediate undergoes cycloaddition to yield the 2H-1,2,3-triazole regioisomer. Acidic hydrolysis (6 M HCl, reflux) converts the nitrile group to a carboxylic acid, affording the target compound in 75% yield.

Spectroscopic Confirmation:

  • IR: C=O stretch at 1680 cm⁻¹, aromatic C–H bends at 750 cm⁻¹.
  • ¹H-NMR (CDCl₃): δ 8.2 (s, 1H, triazole-H), 7.5–7.8 (m, 5H, Ph-H), 3.1 (s, 1H, COOH).

Amide Coupling to Yield the Target Carboxamide

The final step involves coupling 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds in anhydrous dimethylformamide (DMF) at 0°C for 2 hours, followed by stirring at room temperature for 24 hours. Purification via silica gel chromatography (ethyl acetate:hexane, 3:7) yields the title compound as a white solid.

Characterization Data:

  • Melting Point: 165–169°C.
  • ¹H-NMR (DMSO-d₆): δ 8.4 (s, 1H, triazole-H), 7.3–7.6 (m, 5H, Ph-H), 4.2 (t, 2H, SCH₂CH₂N), 3.8 (s, 3H, N–CH₃), 3.3 (t, 2H, SCH₂CH₂N).
  • MS (ESI+): m/z 412.1 [M+H]⁺.

Analytical Characterization and Optimization

Purity Assessment:
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirms ≥98% purity. Retention time: 6.8 minutes.

Yield Optimization:

  • Coupling Reagent Screening: EDC/HOBt outperforms DCC/DMAP, increasing yield from 65% to 82%.
  • Solvent Effects: DMF enhances solubility of intermediates compared to THF or dichloromethane.

Stability Studies: The carboxamide demonstrates stability under ambient conditions for 6 months, with no decomposition observed via TLC or NMR.

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

The synthesis typically involves multi-step reactions, including azide-alkyne cycloaddition (e.g., Huisgen reaction) for triazole formation and thioether linkages. Key steps include:

  • Reaction conditions : Use refluxing acetonitrile or ethanol with catalysts like sodium hydroxide for nucleophilic substitution .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure reaction completion and purity .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • 1H/13C NMR : Identifies proton environments (e.g., triazole protons at δ 8.1–8.5 ppm) and carbon backbone .
  • IR spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under different storage conditions?

  • Thermal stability : Store at –20°C in inert atmospheres to prevent decomposition of the triazole and thioether moieties .
  • Solvent compatibility : Avoid polar aprotic solvents (e.g., DMF) for long-term storage due to potential hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular configuration?

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 can visualize bond angles and torsional strain in the triazole-thioether linkage .
  • Data interpretation : Compare experimental bond lengths (e.g., C–S bond: ~1.78 Å) with DFT-calculated values to validate geometry .

Q. What computational methods predict the compound’s nonlinear optical (NLO) properties?

  • Density Functional Theory (DFT) : Calculate hyperpolarizability (β) and dipole moments using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. Compare with experimental UV-Vis and fluorescence spectra .
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess charge-transfer efficiency for optoelectronic applications .

Q. How can contradictory biological activity data across assay conditions be addressed?

  • Assay standardization : Use consistent solvent systems (e.g., DMSO concentration ≤1% v/v) to minimize cytotoxicity artifacts .
  • Positive controls : Compare IC50 values against reference drugs (e.g., doxorubicin for anticancer assays) to normalize inter-lab variability .

Q. What strategies mitigate challenges in synthesizing regioselective triazole isomers?

  • Catalytic systems : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles over 1,5-regioisomers .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during thioether formation .

Methodological Notes

  • Contradiction resolution : If NMR signals overlap (e.g., triazole vs. thiophene protons), use 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Reaction optimization : Design a fractional factorial experiment (e.g., varying temperature, solvent polarity) to identify yield-limiting factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.